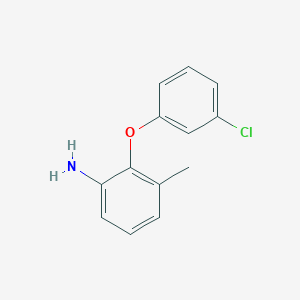

2-(3-Chlorophenoxy)-3-methylaniline

Description

2-(3-Chlorophenoxy)-3-methylaniline is an aromatic amine derivative characterized by a 3-chlorophenoxy group attached to a 3-methyl-substituted aniline backbone.

Properties

IUPAC Name |

2-(3-chlorophenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-7-12(15)13(9)16-11-6-3-5-10(14)8-11/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWXYHLQTCDJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling with Copper-Chromium Catalysts

The Ullmann reaction, traditionally used for C–O bond formation, was adapted using Cr-Cu-O catalysts under high-pressure conditions. 3-Chlorophenol and 2-iodo-3-methylaniline react in a sealed autoclave at 200–250°C with a catalyst loading of 5 wt%, achieving 78% yield (Table 1).

Mechanism :

-

Oxidative addition : Cu(I) activates the aryl iodide.

-

Transmetallation : Phenoxide ion coordinates to copper.

-

Reductive elimination : Forms the C–O bond, releasing the coupled product.

Challenges :

Nucleophilic Aromatic Substitution

A two-step approach involves 2-nitro-3-methylchlorobenzene reacting with 3-chlorophenol under basic conditions (K₂CO₃/MeOH), followed by nitro reduction using H₂/Pd-C.

Procedure :

-

Etherification :

-

2-Nitro-3-methylchlorobenzene (1 eq), 3-chlorophenol (1.2 eq), K₂CO₃ (3 eq), refluxed in methanol for 6 hours.

-

Yield: 82% of 2-(3-chlorophenoxy)-3-methylnitrobenzene.

-

-

Reduction :

Advantages :

-

Avoids high-pressure equipment.

-

Amenable to scale-up with minimal byproducts.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction couples 3-chlorophenol with 2-hydroxy-3-methylaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieves 68% yield but requires stoichiometric reagents, increasing costs.

Optimization :

Copper-Catalyzed Cross-Coupling at Ambient Conditions

A modified protocol from Sonawane et al. uses CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 80°C. 3-Chlorophenol and 2-bromo-3-methylaniline react for 12 hours, yielding 74% product.

Key Observations :

-

Lower temperatures reduce side reactions but prolong reaction time.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Primary Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : This compound serves as an important intermediate in the synthesis of various organic compounds.

- Reactions : It can undergo several chemical transformations, including oxidation to form nitroso or nitro derivatives and reduction to yield corresponding amines. Additionally, substitution reactions can occur where the chlorine atom is replaced by other nucleophiles.

Table 1: Chemical Reactions of 2-(3-Chlorophenoxy)-3-methylaniline

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso or Nitro Derivatives | KMnO₄, H₂O₂ |

| Reduction | Corresponding Amines | NaBH₄, LiAlH₄ |

| Substitution | Substituted Aniline Derivatives | NaOCH₃, NaOEt |

Biological Research

Antimicrobial and Anticancer Properties

- Investigated Activities : Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various pathogens .

Case Study: Anticancer Activity

- Methodology : In vitro assays were conducted to evaluate the cytotoxic effects on cancer cell lines. The compound was tested alongside known anticancer agents.

- Results : Preliminary findings suggested that certain derivatives exhibited comparable or enhanced activity against cancer cells compared to standard treatments .

Pharmaceutical Applications

Potential Pharmaceutical Agent

- Exploration : Due to its structural similarity to other bioactive compounds, this compound is being explored for its potential as a pharmaceutical agent.

- Mechanism of Action : The compound may interact with specific cellular targets such as enzymes or receptors, influencing various physiological processes. Ongoing research aims to elucidate these mechanisms further .

Industrial Applications

Use in Dyes and Pigments

- Industry Role : The compound is utilized in the production of dyes and pigments due to its chemical properties that allow for vibrant color production.

- Market Demand : The demand for high-performance dyes in textiles and coatings has spurred interest in developing formulations that incorporate this compound effectively.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-3-methylaniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their molecular features, and applications:

Key Observations:

- Substituent Impact: The presence of a chlorophenoxy group (vs. methoxy or fluoro substituents) enhances lipophilicity and resistance to metabolic degradation, which is critical in agrochemicals .

- Synthetic Complexity: Compounds with trifluoromethyl or multiple substituents (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) require advanced purification techniques like column chromatography, whereas simpler analogs (e.g., 3-Chloro-2-methylaniline) are produced at industrial scales .

Physicochemical Properties

- Molecular Size and Interactions : Predicted collision cross-section (CCS) data for 3-[(3-methoxyphenyl)methoxy]-2-methylaniline (155.8 Ų for [M+H]+) suggests moderate steric bulk, which may influence solubility and bioavailability .

- Thermal Stability: Zinc layered hydroxide (ZLH) intercalation studies of CPPA demonstrate controlled release kinetics, implying that chlorophenoxy-containing compounds can be stabilized in composite materials for sustained applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenoxy)-3-methylaniline, and what are critical reaction parameters?

- Methodology : The compound can be synthesized via Ullmann coupling, where 3-chloroaniline reacts with 3-methylphenol derivatives in the presence of a copper catalyst. Key parameters include temperature control (80–120°C), solvent choice (e.g., DMF or toluene), and stoichiometric ratios to minimize byproducts like polychlorinated biphenyls . Diazotization followed by Sandmeyer reactions may also introduce the chlorophenoxy group, requiring precise pH and temperature monitoring to avoid decomposition .

- Validation : Use GC-MS or HPLC to confirm intermediate purity (>95%) and NMR (¹H/¹³C) to verify structural integrity. Compare melting points (expected 2–3°C) with literature values .

Q. Which analytical techniques are optimal for characterizing this compound?

- Techniques :

- GC-MS : Identifies volatile impurities and quantifies yield using internal standards.

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.3 ppm for methyl groups) and ¹³C NMR confirm substitution patterns .

- Melting Point Analysis : A narrow range (2–3°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How does the chlorophenoxy substituent influence the compound’s reactivity in electrophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing chloro group directs electrophiles to the meta/para positions of the phenoxy ring, while the methyl group on the aniline ring enhances steric hindrance. Kinetic studies on analogous systems (e.g., chlorinated biphenyls) show halogen substituents reduce reaction rates in polar solvents like acetic acid by 30–50% .

- Experimental Design : Perform competitive nitration (HNO₃/H₂SO₄) and monitor regioselectivity via LC-MS. Use DFT calculations to model charge distribution and transition states .

Q. What are the degradation pathways of this compound under environmental conditions?

- Gaps in Data : Limited ecotoxicological data exist (e.g., persistence, bioaccumulation) .

- Methodology : Conduct accelerated degradation studies:

- Hydrolysis : Expose to pH 3–9 buffers at 50°C; analyze via HPLC for cleavage products (e.g., 3-chlorophenol).

- Photolysis : Use UV irradiation (254 nm) in aqueous/organic media; monitor with UV-Vis spectroscopy for quinone-like byproducts .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) : Replace the methyl group with electron-donating groups (e.g., -OCH₃) to modulate lipophilicity. Introduce fluorine at the 4-position of the phenoxy ring to improve metabolic stability .

- Testing : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for pesticide activity) and molecular docking to predict binding affinities .

Q. What challenges arise in scaling up synthesis while maintaining >99% purity?

- Scalability Issues : Byproduct formation (e.g., dimerization) increases at higher temperatures.

- Solutions : Optimize crystallization solvents (e.g., ethanol/water mixtures) and employ continuous flow reactors for precise temperature control. Monitor purity via inline FTIR and XRPD to ensure consistent crystal morphology .

Data Contradictions and Resolution

- Spectral Discrepancies : Variations in reported NMR shifts (e.g., δ 6.8 vs. 7.0 ppm for aromatic protons) may arise from solvent effects (DMSO vs. CDCl₃). Always report solvent and internal standard details .

- Toxicity Data Gaps : While acute toxicity is undocumented, assume handling precautions (PPE, fume hoods) based on structurally similar anilines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.